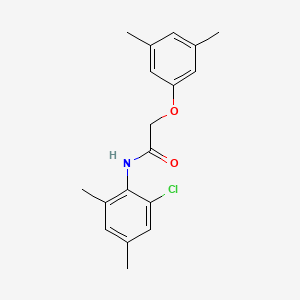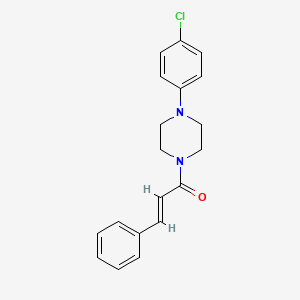![molecular formula C22H23N3O B5653906 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5653906.png)
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine, also known as MPDP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. This compound is classified as a piperidine derivative and has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine involves its binding to the DAT protein. 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine binds to a specific site on the DAT protein, thereby preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has been shown to have various biochemical and physiological effects. In addition to its inhibition of DAT, 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has also been shown to inhibit the serotonin transporter (SERT) and norepinephrine transporter (NET). This makes 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine a potential tool for the study of other neurotransmitter systems as well. 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine in lab experiments is its potency as a DAT inhibitor. This allows for the study of dopamine neurotransmission at lower concentrations than other DAT inhibitors such as cocaine. However, one limitation of using 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for research purposes.
Direcciones Futuras
There are several future directions for research involving 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine. One potential area of study is its use in the treatment of dopamine-related disorders such as Parkinson's disease. 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine's ability to inhibit DAT could potentially be used to increase dopamine levels in the brain and improve symptoms of the disease. Another area of research could be the study of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine's effects on other neurotransmitter systems such as serotonin and norepinephrine. Finally, further optimization of the synthesis method for 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine could lead to higher yields and easier access to the compound for research purposes.
In conclusion, 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine is a piperidine derivative that has gained attention in scientific research due to its potential use as a pharmacological tool. Its ability to inhibit DAT makes it a valuable tool in the study of dopamine neurotransmission and related disorders. 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine also has potential applications in the study of other neurotransmitter systems and in the treatment of anxiety and depression. Further research is needed to fully understand the potential uses and limitations of this compound.
Métodos De Síntesis
The synthesis of 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine involves several steps. First, 1-methyl-1H-pyrazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,3-diphenylpiperidine in the presence of a base such as triethylamine to form 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine. The yield of this reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has been used in various scientific research studies as a pharmacological tool. One of its main applications is in the study of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine has been shown to be a potent inhibitor of DAT. This makes 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine a valuable tool in the study of dopamine neurotransmission and related disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-24-20(13-15-23-24)21(26)25-16-8-14-22(17-25,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-13,15H,8,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSQMZFOLOTKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methyl}-1H-benzimidazole](/img/structure/B5653824.png)


![4-[(4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B5653849.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)

![2-(ethylamino)-N-[3-(4-pyridinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5653885.png)
![1-(4-fluorophenyl)-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5653886.png)
![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)

![(4-methoxy-2-methylphenyl)[methyl(2-morpholin-4-ylethyl)amino]acetic acid](/img/structure/B5653912.png)